![molecular formula C19H21Br3O8 B14178243 3,4,5-Tris[(2-bromo-2-methylpropanoyl)oxy]benzoic acid CAS No. 849465-15-2](/img/structure/B14178243.png)
3,4,5-Tris[(2-bromo-2-methylpropanoyl)oxy]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,5-Tris[(2-bromo-2-methylpropanoyl)oxy]benzoic acid is a chemical compound known for its unique structure and properties It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with 2-bromo-2-methylpropanoyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Tris[(2-bromo-2-methylpropanoyl)oxy]benzoic acid typically involves the esterification of 3,4,5-trihydroxybenzoic acid with 2-bromo-2-methylpropanoyl bromide. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen bromide formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete esterification.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3,4,5-Tris[(2-bromo-2-methylpropanoyl)oxy]benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms in the 2-bromo-2-methylpropanoyl groups can be substituted with other nucleophiles.
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: Acidic or basic aqueous solutions are typically used.
Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride may be employed.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, hydrolysis would yield 3,4,5-trihydroxybenzoic acid and 2-bromo-2-methylpropanol.
Applications De Recherche Scientifique
3,4,5-Tris[(2-bromo-2-methylpropanoyl)oxy]benzoic acid has several applications in scientific research:
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Material Science: The compound’s unique structure makes it useful in the design of new materials with specific properties.
Biological Studies: It may be used in the development of new drugs or as a probe in biochemical assays.
Industrial Applications:
Mécanisme D'action
The mechanism by which 3,4,5-Tris[(2-bromo-2-methylpropanoyl)oxy]benzoic acid exerts its effects would depend on the specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various chemical transformations. In biological systems, its mechanism of action would involve interactions with specific molecular targets, although detailed studies would be required to elucidate these pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4,5-Tris(carboxymethoxy)benzoic acid: Similar in structure but with carboxymethoxy groups instead of 2-bromo-2-methylpropanoyl groups.
3,4,5-Tris(hydroxymethyl)benzoic acid: Contains hydroxymethyl groups instead of 2-bromo-2-methylpropanoyl groups.
Uniqueness
3,4,5-Tris[(2-bromo-2-methylpropanoyl)oxy]benzoic acid is unique due to the presence of the bulky 2-bromo-2-methylpropanoyl groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific synthetic applications where steric hindrance or specific electronic effects are desired.
Propriétés
Numéro CAS |
849465-15-2 |
|---|---|
Formule moléculaire |
C19H21Br3O8 |
Poids moléculaire |
617.1 g/mol |
Nom IUPAC |
3,4,5-tris[(2-bromo-2-methylpropanoyl)oxy]benzoic acid |
InChI |
InChI=1S/C19H21Br3O8/c1-17(2,20)14(25)28-10-7-9(13(23)24)8-11(29-15(26)18(3,4)21)12(10)30-16(27)19(5,6)22/h7-8H,1-6H3,(H,23,24) |
Clé InChI |
NVUXBLGDQDGXEK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(=O)OC1=CC(=CC(=C1OC(=O)C(C)(C)Br)OC(=O)C(C)(C)Br)C(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Heptyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14178165.png)
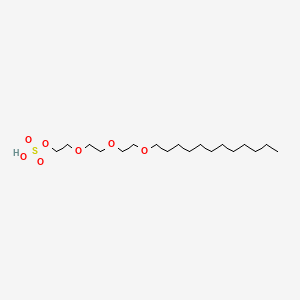

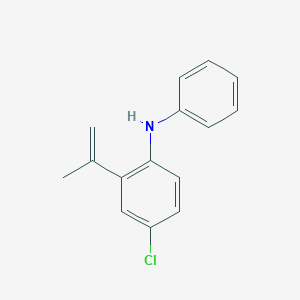
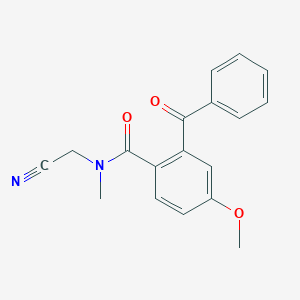
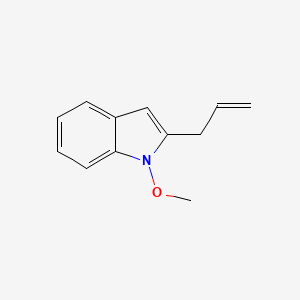

![2-[2-(4-Methoxyphenyl)-2-nitroethenyl]-5-phenylfuran](/img/structure/B14178207.png)

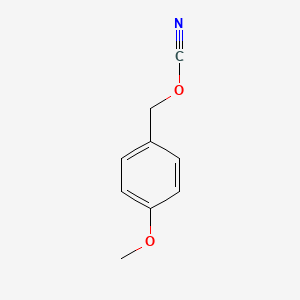

![2-[(4-Methylbenzene-1-sulfonyl)amino]octyl acetate](/img/structure/B14178221.png)
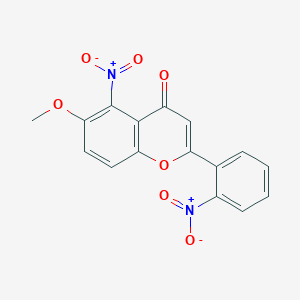
![4-[Hydroxy(4-hydroxyphenyl)methoxy]benzaldehyde](/img/structure/B14178237.png)
